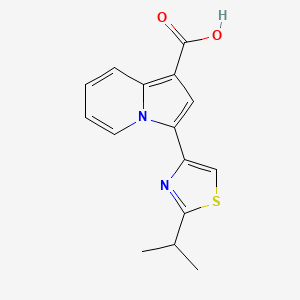![molecular formula C10H19N3O B8109067 1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B8109067.png)
1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-1,4,9-triazaspiro[55]undecan-5-one is a synthetic organic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one typically involves the formation of the spirocyclic core through a series of cyclization reactions. One common method involves the reaction of a piperidine derivative with a suitable electrophile to form the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and methanol (MeOH), and the reactions are typically carried out at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for designing inhibitors of enzymes such as METTL3, which are involved in various diseases including cancer and diabetes.
Biological Studies: It is used in studies related to RNA modifications, particularly N6-methyladenosine (m6A), which plays a role in gene expression regulation.
Industrial Applications: The compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets. For instance, as an inhibitor of METTL3, the compound binds to the active site of the enzyme, preventing it from catalyzing the methylation of RNA. This inhibition can lead to alterations in gene expression and has potential therapeutic implications for diseases such as cancer .
Comparación Con Compuestos Similares
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Another spirocyclic compound with similar structural features but different functional groups.
1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride: A derivative with additional hydrochloride groups, affecting its solubility and reactivity.
Uniqueness
1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one is unique due to its specific spirocyclic structure and the presence of the 1,4-dimethyl groups, which influence its chemical properties and biological activity. Its ability to inhibit METTL3 distinguishes it from other similar compounds and highlights its potential in therapeutic applications .
Propiedades
IUPAC Name |
1,4-dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-12-7-8-13(2)10(9(12)14)3-5-11-6-4-10/h11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEVTKRYXRGPSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2(C1=O)CCNCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)butan-1-one](/img/structure/B8108993.png)
![2-(Cyclopropylmethyl)-7-(ethoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B8109011.png)
![4-(Ethoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8109012.png)
![(4R,4aS,8aR)-N,N-dimethyloctahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide](/img/structure/B8109018.png)
![((3aS,8aR)-1-(methylsulfonyl)decahydropyrrolo[2,3-d]azepin-3a-yl)(morpholino)methanone](/img/structure/B8109028.png)
![3-(Ethoxymethyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine](/img/structure/B8109035.png)
![3-(Methoxymethyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine](/img/structure/B8109047.png)
![2-(3-Methylbenzyl)-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B8109051.png)
![N-((4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methyl)pyrimidin-2-amine](/img/structure/B8109055.png)
![(3aS,7R,8aS)-2-ethyloctahydro-3a,7-epoxyisothiazolo[4,5-c]azepine 1,1-dioxide](/img/structure/B8109062.png)
![1-(1-Isopropyl-4,5,6,7-Tetrahydro-1H-Pyrazolo[3,4-C]Pyridin-3-Yl)-N,N-Dimethylmethanamine](/img/structure/B8109066.png)
![7-(Ethoxymethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B8109071.png)
![N,N-dimethyl-2-(((4aS,7R,7aR)-octahydrocyclopenta[b][1,4]oxazin-7-yl)oxy)acetamide](/img/structure/B8109087.png)
